(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of aspartic acid and alanine. The formyl group is introduced to the aspartic acid, followed by the coupling of the protected aspartic acid with alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the deprotection of the amino and carboxyl groups to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support and then cleaved to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the peptide, such as the reduction of disulfide bonds in cysteine-containing peptides.
Common Reagents and Conditions
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides are used for substitution reactions.
Major Products
The major products formed from these reactions include free amino acids, modified peptides, and substituted derivatives of this compound.
Scientific Research Applications
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The formyl group on the aspartic acid residue can interact with formyl peptide receptors, which are involved in immune responses and cellular signaling. The peptide can also modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid can be compared with other similar compounds, such as:
N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF): Another formylated peptide with similar biological activity.
N-formyl-L-aspartyl-L-phenylalanine (FA-Asp-Phe-OH): A related peptide with different amino acid composition.
N-formyl-L-glutamyl-L-alanine (FA-Glu-Ala-OH): A similar peptide with glutamic acid instead of aspartic acid.
This compound is unique due to its specific amino acid sequence and the presence of the formyl group, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
(3S)-4-[[(1S)-1-carboxyethyl]amino]-3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O7/c1-8(14(21)22)15-13(20)10(7-12(18)19)16-11(17)5-4-9-3-2-6-23-9/h2-6,8,10H,7H2,1H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/b5-4+/t8-,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYAXJAXQULNIF-AGCSXLRFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C=CC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research mentions engineered carboxypeptidases showing significantly improved activity towards substrates with negatively charged residues like Aspartic Acid (Asp) at the P1 position. Can you elaborate on the specific modifications made to the enzyme and how they contribute to this enhanced activity with FA-Asp-Ala-OH?
A1: The research focused on modifying Carboxypeptidase Y (CPY) to enhance its activity towards substrates with negatively charged P1 residues, exemplified by FA-Asp-Ala-OH. The researchers introduced a key double mutation: L245R + W312S. [] This modification achieved a remarkable 170-fold increase in catalytic efficiency (kcat/KM) compared to the wild-type CPY when hydrolyzing FA-Asp-Ala-OH.
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